molecular formula C12H8Cl2 B164879 2,4'-Dichlorobiphenyl CAS No. 34883-43-7

2,4'-Dichlorobiphenyl

Cat. No.: B164879
CAS No.: 34883-43-7
M. Wt: 223.09 g/mol
InChI Key: UFNIBRDIUNVOMX-UHFFFAOYSA-N
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Description

2,4’-Dichlorobiphenyl is a polychlorinated biphenyl (PCB) congener, which means it is a member of a group of compounds that have two benzene rings with chlorine atoms attached. Specifically, 2,4’-Dichlorobiphenyl has chlorine atoms at the 2 and 4’ positions on the biphenyl structure. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Dichlorobiphenyl can be achieved through several methods. One common method involves the Ullmann reaction, where chlorobenzene is reacted with a chlorophenyl compound in the presence of a copper catalyst. This reaction typically occurs at elevated temperatures and may require a solvent such as dimethylformamide .

Another method involves the homolytic decarboxylation of aromatic carboxylic acids. This process uses aroyl peroxides in the presence of electron acceptors to generate aryl radicals, which then form the desired chlorobiphenyl .

Industrial Production Methods

Industrial production of 2,4’-Dichlorobiphenyl often involves the chlorination of biphenyl. This process uses chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at controlled temperatures to ensure selective chlorination at the desired positions .

Chemical Reactions Analysis

Types of Reactions

2,4’-Dichlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4’-Dichlorobiphenyl involves its interaction with biological systems at the molecular level. It can disrupt endocrine functions by mimicking or blocking hormone actions. The compound can bind to hormone receptors, altering the normal signaling pathways and leading to various physiological effects .

Comparison with Similar Compounds

2,4’-Dichlorobiphenyl is similar to other polychlorinated biphenyls, such as:

  • 2,2’-Dichlorobiphenyl
  • 4,4’-Dichlorobiphenyl
  • 2,3’,4,4’-Tetrachlorobiphenyl

Compared to these compounds, 2,4’-Dichlorobiphenyl has unique properties due to the specific positions of the chlorine atoms, which influence its chemical reactivity and biological effects .

Properties

IUPAC Name

1-chloro-2-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNIBRDIUNVOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022511
Record name 2,4'-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34883-43-7
Record name PCB 8
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34883-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4'-Dichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034883437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4'-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-DICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTP086070W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,4'-Dichlorobiphenyl?

A1: The molecular formula of this compound is C12H8Cl2, and its molecular weight is 223.10 g/mol. [, ]

Q2: How is the structure of this compound confirmed?

A2: The structure of this compound, with chlorine atoms substituting the biphenyl structure at the 2 and 4' positions, was confirmed through X-ray crystallography. [, ]

Q3: Is there a relationship between the chlorine substitution pattern and the crystal structure of PCBs?

A3: Yes, the chlorine substitution pattern influences the crystal structure of PCBs. For instance, this compound crystallizes in the orthorhombic space group P21 with specific lattice parameters. []

Q4: How does this compound behave in the environment?

A4: this compound is a persistent organic pollutant, known for its resistance to degradation and tendency to bioaccumulate in the environment, particularly in sediments. []

Q5: What are the environmental implications of this compound degradation by microorganisms?

A6: While microbial degradation can be beneficial for bioremediation, the process can lead to the formation of metabolites like chlorobenzoic acids and chlorobenzoylformic acid, which may also have environmental persistence. []

Q6: Does temperature affect the biodegradation of this compound?

A7: Yes, temperature can significantly influence the biodegradation pathway and the metabolites produced. For example, the psychrotolerant bacterium Hydrogenophaga sp. IA3-A degrades this compound differently at 5°C and 30°C. [] Notably, higher temperatures can prevent the accumulation of potentially toxic meta-cleavage products like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acids (HOPDAs). []

Q7: Can black carbon in sediments influence the sorption of this compound?

A8: Research suggests that black carbon in marine sediments can enhance the sorption of this compound, potentially impacting its bioavailability and fate in the environment. []

Q8: Is photodegradation a possible route for this compound degradation?

A9: Yes, this compound can undergo photodegradation. Studies have shown that UV irradiation can lead to dechlorination, particularly at the ortho position (position 2). This process is influenced by factors such as the solvent and the presence of alkali. []

Q9: Can this compound photodegrade when adsorbed on plant surfaces?

A10: Yes, studies indicate that this compound adsorbed on spruce needles can undergo photodegradation, with some degradation products forming adducts with wax molecules on the needles. []

Q10: Is this compound toxic?

A11: Yes, this compound exhibits toxicity, particularly to the nervous system. Studies have shown it can rapidly kill cerebellar granule cells, potentially by disrupting calcium homeostasis and mitochondrial membrane potential. []

Q11: How is this compound typically analyzed?

A12: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed for the identification and quantification of this compound and its metabolites in environmental and biological samples. [, ]

Q12: What is the role of retention indexes in analyzing this compound?

A13: Non-integer retention indexes, based on standardized PCB congeners like this compound, are valuable for identifying and quantifying PCBs in complex mixtures using temperature-programmed gas chromatography. []

Q13: Are there any biotechnological applications for the degradation of this compound?

A14: The ability of certain bacterial strains, like Cupriavidus necator RW112, to utilize this compound as a sole carbon source highlights their potential for bioremediation of PCB-contaminated sites. This strain, genetically engineered with genes from other PCB-degrading bacteria, demonstrated the ability to grow on and utilize technical Aroclor mixtures, including this compound. []

Q14: Can yeasts play a role in the bioremediation of this compound?

A15: Yes, wild yeast strains, such as Debaryomyces castelli, Debaryomyces maramus, and Dipodascus aggregatus, have been shown to degrade this compound, especially when cultured in biphasic systems that improve the bioavailability of this hydrophobic compound. []

Q15: Are there regulations concerning the use and disposal of this compound?

A16: Due to their toxicity and environmental persistence, PCBs, including this compound, are subject to strict regulations globally, aiming to minimize their production, use, and release into the environment. []

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